molecular formula C8H10N2 B1589700 Indolin-4-amine CAS No. 52537-01-6

Indolin-4-amine

Cat. No.: B1589700
CAS No.: 52537-01-6
M. Wt: 134.18 g/mol
InChI Key: MXXKDNVTCQXXHU-UHFFFAOYSA-N
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Description

Indolin-4-amine is a heterocyclic organic compound that belongs to the indoline family It consists of a benzene ring fused with a five-membered nitrogen-containing pyrrole ring, with an amine group attached to the fourth position of the indoline structure

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Mechanism of Action

Target of Action

Indolin-4-amine, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of this compound, playing crucial roles in various biological activities.

Mode of Action

The interaction of this compound with its targets often results in significant changes. The benzene ring of this compound can interact with the amino acid residues of proteins by hydrophobic manner, and the nitrogen atom (NH) acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .

Biochemical Pathways

This compound affects various biochemical pathways. For instance, it has been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities indicate that this compound may influence a wide array of biochemical pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, significantly impact its bioavailability. The aromatic heterocyclic ring of this compound can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities . For instance, it has been associated with inhibitory activity against influenza A , indicating its potential antiviral effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Indolin-4-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can occur through various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. By modulating enzyme activity, this compound can influence biochemical pathways and cellular processes. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways or the inhibition of disease-related enzymes . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the biological activity of this compound increases with increasing dosage up to a certain point, beyond which adverse effects become more prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These changes can have downstream effects on cellular processes and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments. These interactions can affect the biological activity of this compound and its overall distribution within tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production. The subcellular localization of this compound is crucial for its biological activity and overall function within the cell.

Properties

IUPAC Name

2,3-dihydro-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXKDNVTCQXXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456463
Record name INDOLIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52537-01-6
Record name INDOLIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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